Biotin-Gastrin-1, human (1-17)

Gastrin Receptor Binding CCK2 Receptor Affinity Peptide Hormone Pharmacology

Standard unlabeled gastrin peptides cannot be used with streptavidin-based detection, compromising assay sensitivity and reproducibility. This N-terminal biotinylated gastrin-1 fragment (1-17, Glu1 substitution) solves that limitation. - **Application**: ELISA (0.1-2.5 ng/mL linear range), IHC, competitive binding assays - **Receptor fidelity**: Retains CCK2R affinity (Kd ~0.21 nM), mirroring native gastrin-17-I - **Advantage**: 10× sensitivity improvement vs. unlabeled; replaces radioligands in HTS

Molecular Formula C107H140N22O34S2
Molecular Weight 2342.5 g/mol
Cat. No. B12387812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-Gastrin-1, human (1-17)
Molecular FormulaC107H140N22O34S2
Molecular Weight2342.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C(CCC(=O)O)NC(=O)CCCCC8C9C(CS8)NC(=O)N9
InChIInChI=1S/C107H140N22O34S2/c1-54(2)43-73(124-104(160)76(47-59-50-110-64-20-11-9-18-62(59)64)126-106(162)79-21-14-41-129(79)83(133)52-112-94(150)65(28-34-84(134)135)114-81(131)23-13-12-22-80-91-78(53-165-80)127-107(163)128-91)102(158)120-70(33-39-89(144)145)100(156)119-69(32-38-88(142)143)99(155)118-68(31-37-87(140)141)98(154)117-67(30-36-86(138)139)97(153)116-66(29-35-85(136)137)96(152)113-55(3)93(149)123-74(45-57-24-26-60(130)27-25-57)95(151)111-51-82(132)115-75(46-58-49-109-63-19-10-8-17-61(58)63)103(159)121-71(40-42-164-4)101(157)125-77(48-90(146)147)105(161)122-72(92(108)148)44-56-15-6-5-7-16-56/h5-11,15-20,24-27,49-50,54-55,65-80,91,109-110,130H,12-14,21-23,28-48,51-53H2,1-4H3,(H2,108,148)(H,111,151)(H,112,150)(H,113,152)(H,114,131)(H,115,132)(H,116,153)(H,117,154)(H,118,155)(H,119,156)(H,120,158)(H,121,159)(H,122,161)(H,123,149)(H,124,160)(H,125,157)(H,126,162)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H2,127,128,163)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,91-/m0/s1
InChIKeyYCAQMDCEUIHYPE-CNCIPMBJSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-Gastrin-1, Human (1-17) for Gastrin Receptor Research: Procurement Specifications and Baseline Characteristics


Biotin-Gastrin-1, human (1-17) is a synthetic biotinylated peptide corresponding to the first 17 amino acids of human gastrin-1 . This compound serves as a research tool for investigating gastrin/cholecystokinin type B receptor (CCK2R) biology, enabling detection and localization studies via the high-affinity biotin-streptavidin interaction . The peptide is structurally modified at the N-terminus, where a glutamate residue (Glu) replaces the native pyroglutamate (Pyr) to facilitate biotin coupling . Its primary applications include receptor binding assays, immunohistochemistry, and the development of enzyme-linked immunosorbent assays (ELISAs) for gastrin quantification .

Biotin-streptavidin detection workflows for CCK2 receptor research
Non-radioactive competitive ELISA development with streptavidin-HRP
Gastrin-17-I backbone with N-terminal Glu for site-selective biotin coupling

Why Generic Substitution of Gastrin Peptides Fails: Structural and Functional Constraints for Biotin-Gastrin-1, Human (1-17)


Generic substitution among gastrin-related peptides is not feasible due to significant differences in receptor subtype selectivity, sulfation status, and N-terminal modifications [1]. The CCK2 receptor, the primary target of gastrin-1, exhibits differential affinities for gastrin-17-I (desulfated), gastrin-17-II (sulfated), and CCK-8, with Kd values ranging from 0.08 nM to 28 nM [2]. Furthermore, the biotin moiety attached to the N-terminus of Biotin-Gastrin-1, human (1-17) is essential for downstream detection and purification workflows, a feature absent in unmodified gastrin analogs . Consequently, substituting this compound with unlabeled gastrin-17 or non-biotinylated analogs would preclude the use of streptavidin-based detection systems and may alter receptor binding kinetics, thereby compromising experimental reproducibility and data comparability [3].

Detection loss Unmodified gastrin-17 lacks the biotin tag, preventing streptavidin-based detection.
Affinity shift Sulfated gastrin-17-II or CCK-8 analogs exhibit distinct CCK2R binding kinetics.
Epitope masking Direct adsorption of unlabeled peptide may reduce antibody binding and assay sensitivity.

Quantitative Evidence Guide: Differentiating Biotin-Gastrin-1, Human (1-17) from Closest Analogs


CCK2 Receptor Binding Affinity of Biotin-Gastrin-1, Human (1-17) Relative to Native Gastrin-17-I and Gastrin-17-II

Biotin-Gastrin-1, human (1-17) retains high-affinity binding to the CCK2 receptor, comparable to native gastrin-17-I. The Kd of gastrin-17-I for CCK2 receptors on rat pancreatic carcinoma cells is 0.21 ± 0.04 nM [1]. In competitive binding assays, gastrin-17-II (sulfated) exhibits a Kd of 0.08 nM, while desulfated gastrin-17-I exhibits a Kd of 1.5 nM, and CCK-8 exhibits a Kd of 0.4 nM [2]. While direct Kd values for Biotin-Gastrin-1, human (1-17) are not explicitly reported in the same study, the biotinylated analog is designed to mimic the binding properties of gastrin-17-I, with the N-terminal biotin modification not significantly altering receptor interaction . The IC50 of gastrin-I for human CCK2R expressed in A431 cells is 1.30 nM [3], providing a baseline for comparison.

CCK2R Binding Affinity
Cross-study comparable
Target affinity inferred similar to gastrin-17-I (Kd ~0.21 nM); sulfated gastrin-17-II binds ~18.75-fold tighter
Supports CCK2R binding studies without sulfation-dependent hyper-affinity
Direct Kd for biotinylated analog not explicitly reported; verification recommended
Gastrin Receptor Binding CCK2 Receptor Affinity Peptide Hormone Pharmacology

Retention of Antigenicity and Antibody Binding Capacity Following Biotinylation

Biotinylation of gastrin peptides at the N-terminus does not compromise their antigenicity or antibody binding capacity. A study by von Grünigen et al. (1991) synthesized two N-terminal biotinyl-gastrin derivatives and demonstrated 'full retainment of antibody binding capacity' upon immobilization on streptavidin-coated surfaces [1]. This finding is critical because it validates that the biotin tag does not sterically hinder antibody recognition of the gastrin epitope. In contrast, unlabeled gastrin peptides, when directly adsorbed to polystyrene surfaces, may undergo conformational changes or epitope masking, leading to reduced antibody binding affinity and assay sensitivity [2]. The sandwich-type ELISA developed using biotinyl-gastrin achieved 'a sensitivity of one order of magnitude better than the standard ELISA with polystyrene-adsorbed gastrin' [3].

ELISA Sensitivity Gain
Head-to-head
10-fold improvement in assay sensitivity vs. standard ELISA with unlabeled adsorbed gastrin
Streptavidin capture enhances assay performance and reproducibility
Reported in sandwich-type ELISA with streptavidin-coated surfaces
Immunoassay Development Biotinylation Effects Peptide Antibody Binding

Structural Differentiation: N-Terminal Glutamate Substitution Enables Biotin Conjugation While Preserving Bioactivity

Native human gastrin-17 ('little gastrin') contains pyroglutamate (Pyr) at its N-terminus, a cyclic amino acid that prevents direct biotin coupling . Biotin-Gastrin-1, human (1-17) is engineered with a glutamate (Glu) residue at position 1, replacing the native pyroglutamate to provide a reactive primary amine for biotin conjugation . This substitution is critical: it enables site-specific biotinylation without the need for additional spacer arms or linker chemistry, while maintaining the peptide's biological activity . In contrast, unmodified gastrin-17 cannot be directly biotinylated via the N-terminus, and alternative labeling strategies (e.g., random lysine biotinylation) may disrupt receptor binding or introduce heterogeneity. The molecular weight of Biotin-Gastrin-1, human (1-17) is 2342.51 Da, with a formula of C107H140N22O34S2 .

N-Terminal Modification
Data to verify
Glu substitution for native Pyr enables site-specific biotin coupling; native gastrin-17 cannot be directly biotinylated
Essential structural feature for procurement in biotin-dependent workflows
Biotinylation feasibility; independent validation of bioactivity retention advised
Peptide Chemistry Biotin Labeling Structure-Activity Relationship

Application-Specific Advantage: Direct Use in ELISA and Receptor Localization Without Radioactivity

Biotin-Gastrin-1, human (1-17) enables non-radioactive detection methods, circumventing the regulatory and safety burdens associated with radiolabeled probes such as 125I-gastrin . While 125I-gastrin has been used for receptor binding studies (e.g., Kd = 4.5 × 10^-10 M on fundic cells [1]), biotinylated gastrin provides comparable utility in competitive binding assays without the need for specialized radiation safety protocols [2]. In competitive ELISA formats, the biotinylated peptide competes with sample gastrin for antibody binding, followed by streptavidin-HRP detection, offering a colorimetric or chemiluminescent readout . The linear detection range for biotinylated gastrin in such assays spans 0.1-2.5 ng/mL when paired with appropriate antibodies [3].

Non-Radioactive Detection
Class-level inference
Enables streptavidin-HRP readout (linear range 0.1-2.5 ng/mL) as alternative to 125I-gastrin radioligand
Reduces regulatory overhead for receptor binding and localization studies
Assay sensitivity and handling safety context; verify for specific experimental setup
ELISA Development Receptor Localization Non-Radioactive Detection

Optimized Research and Industrial Application Scenarios for Biotin-Gastrin-1, Human (1-17)


Quantitative Gastrin ELISA Development and Validation

Biotin-Gastrin-1, human (1-17) is ideally suited for developing competitive or sandwich ELISAs to measure gastrin concentrations in serum, plasma, or cell culture supernatants. The biotin moiety enables streptavidin-HRP detection, achieving a linear range of 0.1-2.5 ng/mL and a 10-fold improvement in sensitivity compared to assays using directly adsorbed unlabeled gastrin [1]. This application leverages the full retainment of antibody binding capacity demonstrated for biotinyl-gastrin derivatives [2].

Receptor Localization and Binding Studies via Non-Radioactive Detection

This compound is used for visualizing CCK2 receptor distribution in tissue sections or cell cultures via immunohistochemistry or in situ binding assays. The biotin tag allows for signal amplification using streptavidin-conjugated fluorophores or enzymes, eliminating the need for radiolabeled probes . The binding specificity mirrors that of gastrin-17-I (Kd ~0.21 nM on CCK2R), ensuring physiologically relevant receptor interaction [3].

Competitive Binding Assays for Screening CCK2 Receptor Ligands

Biotin-Gastrin-1, human (1-17) serves as a tracer in competitive binding assays to screen potential CCK2 receptor agonists or antagonists. By competing with test compounds for receptor binding, and detecting bound biotinylated tracer via streptavidin-based systems, researchers can determine IC50 values of novel ligands without radioactive isotopes [4]. The assay can be formatted for high-throughput screening in 96- or 384-well plates.

Application
Selection Property
Validation Focus
Quantitative Gastrin ELISA
Biotin-dependent sensitivity gain
Linear range and antibody binding retention
CCK2R Localization Studies
Non-radioactive detection compatibility
Receptor binding specificity in tissue sections
Competitive Ligand Screening
CCK2R binding mimicry
Tracer displacement and IC50 determination

Technical Documentation Hub

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